1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a multi-step synthesis process is required. The key steps include:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the chromeno[2,3-c]pyrrole moiety: This involves the reaction of the benzothiazole intermediate with suitable reagents to form the chromeno[2,3-c]pyrrole structure.
Final functionalization: The ethoxyphenyl and methyl groups are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often employs advanced techniques like microwave irradiation, one-pot multicomponent reactions, and molecular hybridization . These methods enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to inhibit various enzymes and receptors, leading to its biological effects . The compound may also interact with DNA and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-1,3-benzothiazol-2-yl)phenol
- 6-Ethoxy-1,3-benzothiazol-2-yl derivatives
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of the benzothiazole and chromeno[2,3-c]pyrrole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H22N2O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O4S/c1-4-33-18-7-5-6-17(14-18)24-23-25(31)19-12-15(2)9-11-21(19)34-26(23)27(32)30(24)28-29-20-10-8-16(3)13-22(20)35-28/h5-14,24H,4H2,1-3H3 |
InChI Key |
KHGCDKNTCXAASU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)C)OC6=C(C3=O)C=C(C=C6)C |
Origin of Product |
United States |
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